2-(Chloromethanesulfonyl)cycloheptan-1-one
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Overview
Description
2-(Chloromethanesulfonyl)cycloheptan-1-one is an organic compound with the molecular formula C8H13ClO3S It is a derivative of cycloheptanone, featuring a chloromethanesulfonyl group attached to the cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethanesulfonyl)cycloheptan-1-one typically involves the reaction of cycloheptanone with chloromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Cycloheptanone+Chloromethanesulfonyl chloride→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethanesulfonyl)cycloheptan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethanesulfonyl group can be replaced by other nucleophiles.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or amines.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-(Chloromethanesulfonyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethanesulfonyl)cycloheptan-1-one involves its reactivity with nucleophiles and electrophiles. The chloromethanesulfonyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The carbonyl group in the cycloheptanone ring can also undergo typical carbonyl chemistry, such as nucleophilic addition and reduction.
Comparison with Similar Compounds
Similar Compounds
Cycloheptanone: The parent compound, lacking the chloromethanesulfonyl group.
2-Cyclohepten-1-one: An unsaturated analog with a double bond in the ring.
Cyclohexanone: A six-membered ring analog with similar reactivity.
Uniqueness
2-(Chloromethanesulfonyl)cycloheptan-1-one is unique due to the presence of the chloromethanesulfonyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
CAS No. |
91586-93-5 |
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Molecular Formula |
C8H13ClO3S |
Molecular Weight |
224.71 g/mol |
IUPAC Name |
2-(chloromethylsulfonyl)cycloheptan-1-one |
InChI |
InChI=1S/C8H13ClO3S/c9-6-13(11,12)8-5-3-1-2-4-7(8)10/h8H,1-6H2 |
InChI Key |
CQTMSCWBTBRYOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)S(=O)(=O)CCl |
Origin of Product |
United States |
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